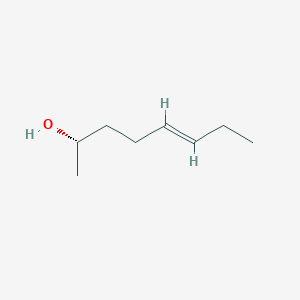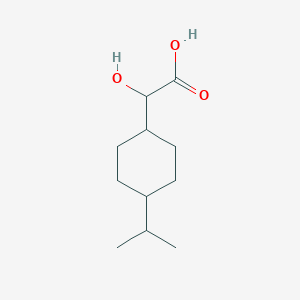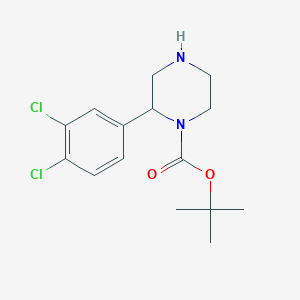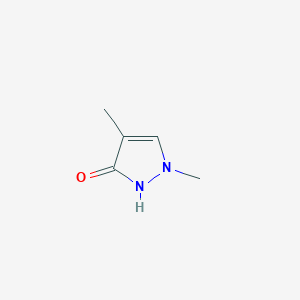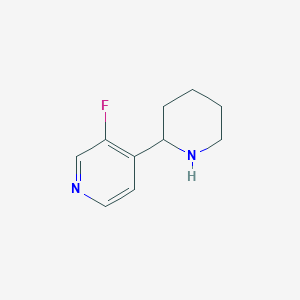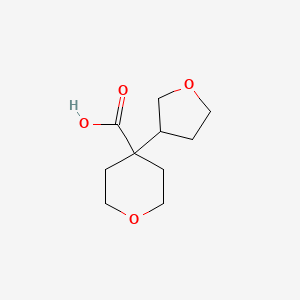
4-(Tetrahydrofuran-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a unique structure combining elements of tetrahydrofuran and tetrahydropyran. This compound is characterized by its six-membered ring containing both oxygen and carbon atoms, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-furan in the presence of a catalyst. This process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized forms.
Reduction: Reduction reactions are carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used as a catalyst and solvent in various industrial chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparaison Avec Des Composés Similaires
- Tetrahydropyran-4-carboxylic acid
- Tetrahydro-2H-pyran-3-carboxylic acid
- Tetrahydropyran-2-carboxylic acid
Comparison: 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combined tetrahydrofuran and tetrahydropyran structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-(oxolan-3-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)10(2-5-13-6-3-10)8-1-4-14-7-8/h8H,1-7H2,(H,11,12) |
Clé InChI |
OJYXVEVIUQKPGY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2(CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)

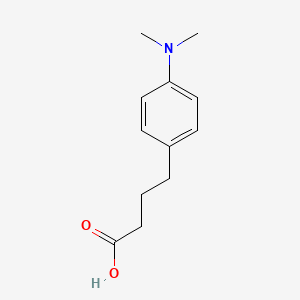
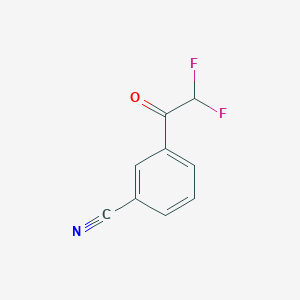
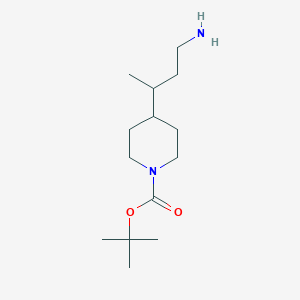
![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)


